Boc-D-HomoSec(Mob)-OH

Catalog No.
S13661206
CAS No.
M.F
C17H25NO5Se
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-HomoSec(Mob)-OH

Product Name

Boc-D-HomoSec(Mob)-OH

IUPAC Name

(2R)-4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C17H25NO5Se

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1

InChI Key

DACGJHKBWPCGRY-CQSZACIVSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC[Se]CC1=CC=C(C=C1)OC)C(=O)O

Boc-D-HomoSec(Mob)-OH, or tert-butyloxycarbonyl-D-homoserine methoxybenzyl alcohol, is a synthetic amino acid derivative commonly utilized in peptide synthesis. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality and a methoxybenzyl (Mob) protecting group on the hydroxyl group of D-homoserine. These protective groups are essential for preventing unwanted side reactions during the synthesis of peptides, allowing for greater control over the final product's structure and purity.

  • Deprotection Reactions: The Boc and Mob groups can be removed under acidic or reductive conditions to yield the free amino acid and hydroxyl group.
  • Coupling Reactions: This compound can form peptide bonds with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

  • Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the Boc group, while hydrogenation can be employed for Mob removal.
  • Coupling: DCC or DIC in conjunction with bases like N-methylmorpholine (NMM) facilitates peptide bond formation.

Boc-D-HomoSec(Mob)-OH serves as a crucial building block in synthesizing peptides that may exhibit various biological activities. Peptides containing D-homoserine can play roles in enzymatic functions and protein interactions. The presence of selenocysteine, often associated with this compound, is significant due to its unique properties that enhance antioxidant activities and metabolic functions within biological systems.

The synthesis of Boc-D-HomoSec(Mob)-OH typically involves:

  • Protection of the Amino Group: D-homoserine is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to introduce the Boc group.
  • Protection of the Hydroxyl Group: The Boc-protected D-homoserine is then treated with methoxybenzyl chloride in the presence of sodium hydride to attach the Mob group.

These steps ensure that both functional groups are adequately protected during subsequent reactions.

Boc-D-HomoSec(Mob)-OH is widely applied in:

  • Peptide Synthesis: As a building block for synthesizing various peptides and proteins.
  • Medicinal Chemistry: In developing peptide-based drugs that target specific biological pathways.
  • Biological Research: To study protein-protein interactions, enzyme mechanisms, and metabolic processes.

Research involving Boc-D-HomoSec(Mob)-OH typically focuses on how peptides synthesized from this compound interact within biological systems. Studies have shown that peptides containing selenocysteine exhibit unique folding properties and stability compared to their sulfur-containing counterparts. This can significantly influence their biological activity and interactions with other biomolecules under physiological conditions.

Several compounds are structurally related to Boc-D-HomoSec(Mob)-OH, each differing in protective groups or functional modifications. Here’s a comparison highlighting its uniqueness:

Compound NameDescriptionKey Differences
Boc-HomoSec(Mob)-OHUses a tert-butyloxycarbonyl protective groupMore stable under basic conditions
Fmoc-HomoSec(Mob)-OHContains a 9-fluorenylmethyloxycarbonyl protective groupDifferent biological activity due to structural changes
Cbz-HomoSec(Mob)-OHUses a carbobenzoxy protective groupVaries in deprotection conditions

Boc-D-HomoSec(Mob)-OH stands out due to its combination of stability during synthesis and ease of deprotection, making it particularly valuable in peptide synthesis and research applications. Its incorporation of selenium offers additional biochemical functionalities not present in traditional sulfur-containing amino acids, enhancing its utility in therapeutic contexts.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

403.08979 g/mol

Monoisotopic Mass

403.08979 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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